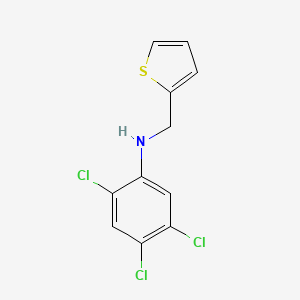
2,4,5-Trichloro-N-(2-thienylmethyl)aniline
Descripción general
Descripción
2,4,5-Trichloro-N-(2-thienylmethyl)aniline is a chemical compound that belongs to the group of chlorinated anilines. It has a molecular formula of C11H8Cl3NS and a molecular weight of 292.62 . The CAS Number for this compound is 1036574-05-6 .
Molecular Structure Analysis
The InChI code for 2,4,5-Trichloro-N-(2-thienylmethyl)aniline is 1S/C11H8Cl3NS/c12-8-4-10(14)11(5-9(8)13)15-6-7-2-1-3-16-7/h1-5,15H,6H2 . This code provides a specific textual representation of the molecular structure.Aplicaciones Científicas De Investigación
Catalysis
Palladium complexes derived from ligands related to "2,4,5-Trichloro-N-(2-thienylmethyl)aniline" have been synthesized and characterized. These complexes were utilized as catalysts for Suzuki cross-coupling reactions, demonstrating the compound's role in facilitating chemical synthesis. This application underscores the potential of such compounds in enhancing the efficiency and scope of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of various organic compounds (Wiedermann, Mereiter, & Kirchner, 2006).
Material Science
In the realm of material science, derivatives of "2,4,5-Trichloro-N-(2-thienylmethyl)aniline" have been explored for their nonlinear optical properties. Schiff bases containing a nitrothienyl group as the acceptor and an oxyphenyl group as the donor were synthesized. These compounds, with their unique electronic structures, have shown potential in the development of low molecular weight polymers with applications in nonlinear optics, highlighting the compound's significance in the creation of advanced optical materials (Bagheri & Entezami, 2002).
Corrosion Inhibition
Another significant application involves the synthesis of thiophene Schiff bases related to "2,4,5-Trichloro-N-(2-thienylmethyl)aniline" for their use as corrosion inhibitors. These compounds have demonstrated efficiency in inhibiting the corrosion of metals in acidic environments, offering a promising approach to protect industrial materials against corrosive damage. The study of these inhibitors provides insights into the mechanisms of corrosion protection and the development of more effective corrosion-resistant coatings and treatments (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2,4,5-trichloro-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NS/c12-8-4-10(14)11(5-9(8)13)15-6-7-2-1-3-16-7/h1-5,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGMZUKSTRJJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-N-(2-thienylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



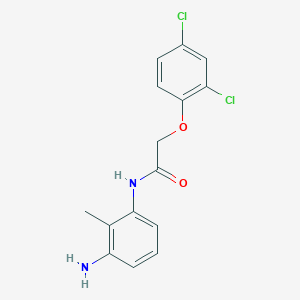
![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)
![3-[(3-Methoxypropyl)amino]propanohydrazide](/img/structure/B1437097.png)
![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)
![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)
![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)
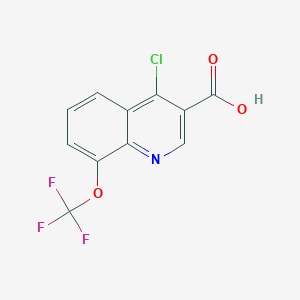
![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)

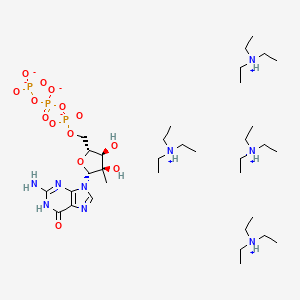

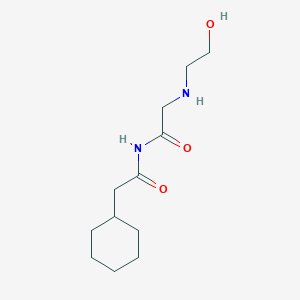

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)